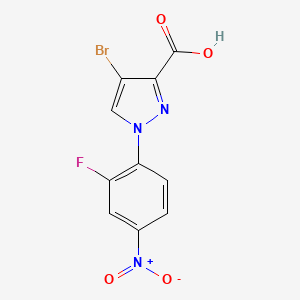![molecular formula C14H14N4O2 B2824717 5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415585-03-2](/img/structure/B2824717.png)
5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex heterocyclic compound that features both imidazo[1,2-a]pyridine and tetrahydropyrrolo[3,4-c]pyrrole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of imidazo[1,2-a]pyridine with a suitable pyrrole derivative under controlled conditions. The reaction conditions often involve the use of catalysts, such as palladium or copper, and solvents like dimethylformamide or toluene. The reaction temperature and time are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyridine or pyrrole rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for alkylation reactions.
Major Products Formed
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials with unique electronic or optical properties.
作用機序
The mechanism by which 5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: Known for their wide range of biological activities.
Tetrahydropyrrolo[3,4-c]pyrrole derivatives: Studied for their potential in medicinal chemistry.
Uniqueness
5-({Imidazo[1,2-a]pyridin-2-yl}methyl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is unique due to the combination of both imidazo[1,2-a]pyridine and tetrahydropyrrolo[3,4-c]pyrrole moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
5-(imidazo[1,2-a]pyridin-2-ylmethyl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2/c19-13-10-7-17(8-11(10)14(20)16-13)5-9-6-18-4-2-1-3-12(18)15-9/h1-4,6,10-11H,5,7-8H2,(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKUGTGLMBUMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1CC3=CN4C=CC=CC4=N3)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-ethyl-5-fluoro-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2824634.png)





![(5E)-3-[(4-tert-butylphenyl)methyl]-5-{[3-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2824641.png)
![(4-Bromophenyl)(4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2824642.png)
![2-[2-[(Z)-2-Cyano-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2824644.png)
![2-(4-fluorophenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide](/img/structure/B2824645.png)
![(E)-N1-(pyridin-2-ylmethylene)-3-tosyl-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2824652.png)

![4-Methyl-5H-[1,2,3]oxathiazole2,2-dioxide](/img/structure/B2824655.png)
![4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2824656.png)
